

ZM-306416 Hydrochloride: A Technical Guide on Target Profile and Selectivity

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Compound of Interest

Compound Name: ZM-306416 hydrochloride

Cat. No.: B1663696

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target profile and selectivity of **ZM-306416 hydrochloride**, a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). This document consolidates key quantitative data, details experimental methodologies for target engagement and inhibition, and visualizes the associated signaling pathways and experimental workflows.

Core Target Profile

ZM-306416 hydrochloride is a small molecule inhibitor that primarily targets receptor tyrosine kinases (RTKs) crucial for angiogenesis and cell proliferation. Its main targets are VEGFR-2 (KDR) and VEGFR-1 (Flt), as well as the Epidermal Growth Factor Receptor (EGFR).^{[1][2][3][4][5][6][7]} The compound exhibits potent inhibitory activity against these kinases, making it a valuable tool for cancer research and drug development.

Quantitative Inhibitory Activity

The inhibitory potency of **ZM-306416 hydrochloride** has been determined through various in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values against its primary and secondary targets are summarized below.

Target	IC50 Value	Notes
VEGFR-2 (KDR)	100 nM	Primary target involved in angiogenesis.[1][2][3][4][5][6][7]
VEGFR-1 (Flt)	0.33 µM - 2 µM	A range is reported across different studies, indicating potential assay-dependent variability.[1][2][3][4][5][6][8][9][10]
EGFR	<10 nM	High potency against this key receptor in cell proliferation and cancer.[1][7][8][9][10]
Src	0.33 µM	A non-receptor tyrosine kinase involved in various signaling pathways.[8]
Abl	1.3 µM	Another non-receptor tyrosine kinase.[1]
FGFR-1	>3-fold selective	Demonstrates selectivity over Fibroblast Growth Factor Receptor 1.[5]

Cellular Activity

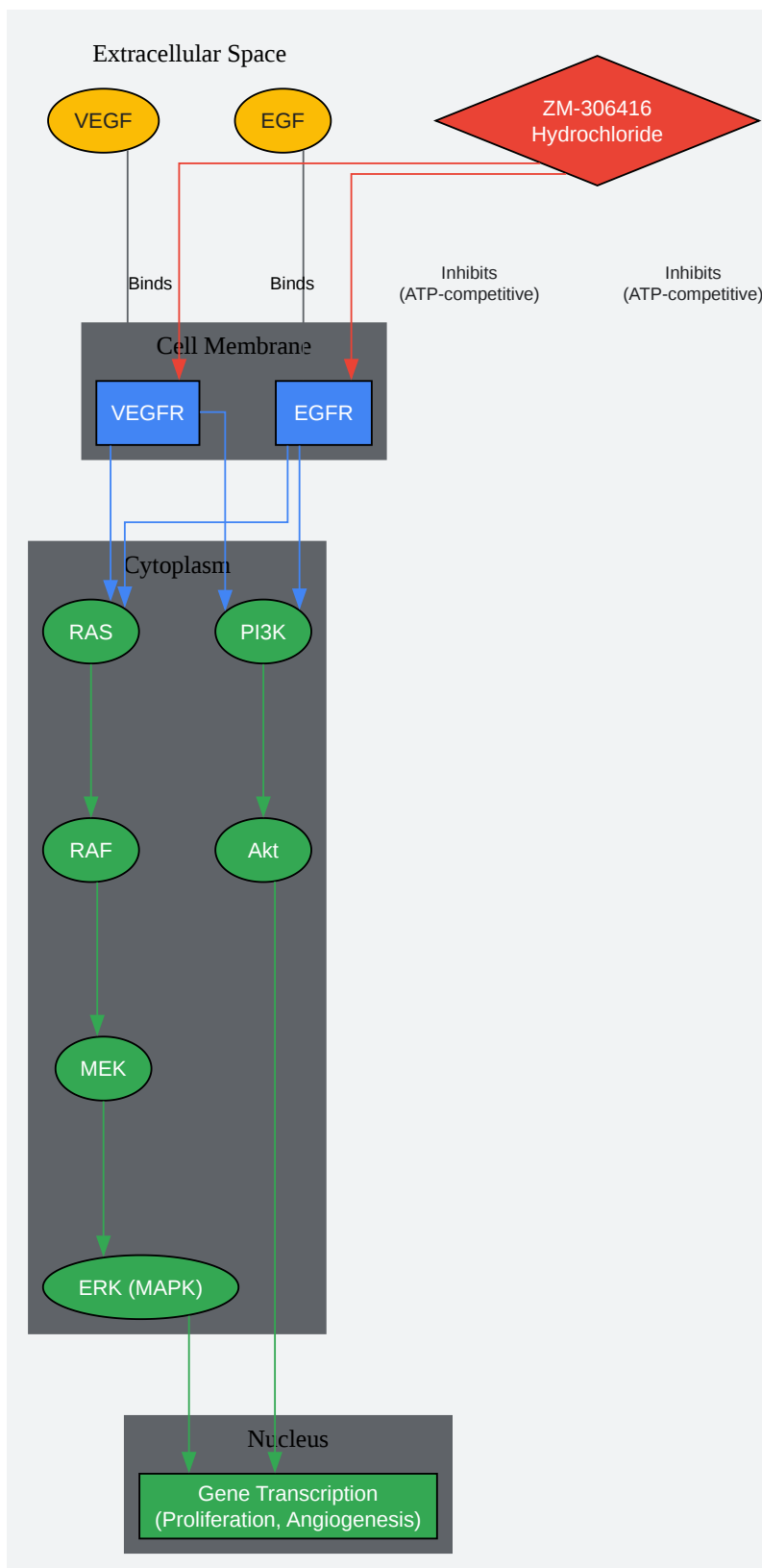
In cellular contexts, **ZM-306416 hydrochloride** demonstrates potent anti-proliferative effects, particularly in cancer cell lines dependent on EGFR signaling.

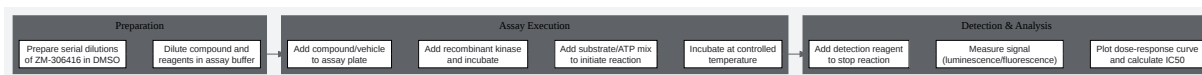
Cell Line	IC50 Value	Description
H3255	0.09 μ M	EGFR-addicted non-small cell lung cancer (NSCLC) cell line. [1][8]
HCC4011	0.072 μ M	EGFR-addicted NSCLC cell line.[1][8]
A549, H2030	>10 μ M	Wild-type EGFR cell lines, indicating selectivity for EGFR-addicted cells.[1]

At a concentration of 300 nM, ZM-306416 has been shown to completely inhibit pituitary adenylate cyclase-activating polypeptide (PAA) secretion and abolish the phosphorylation of VEGFR-2 at tyrosine 1214 in human thyroid follicular cells.[8]

Signaling Pathway Inhibition

ZM-306416 exerts its biological effects by inhibiting the tyrosine kinase activity of VEGFR and EGFR. This prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking the activation of downstream signaling cascades critical for cell proliferation, survival, and angiogenesis, such as the MAPK and PI3K/Akt pathways.[3]





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